(Methylstannylidyne)tris(thioethylene) tripalmitate

Descripción

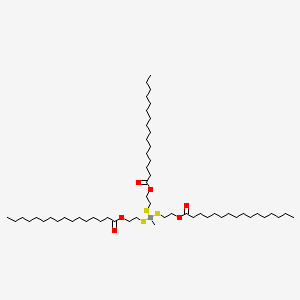

(Methylstannylidyne)tris(thioethylene) tripalmitate is an organic compound with the molecular formula C55H108O6S3Sn. It is composed of three thioethylene molecules, one tripalmitate molecule, and a methylstannylidyne group

Propiedades

Número CAS |

68928-41-6 |

|---|---|

Fórmula molecular |

C55H108O6S3Sn |

Peso molecular |

1080.4 g/mol |

Nombre IUPAC |

2-[bis(2-hexadecanoyloxyethylsulfanyl)-methylstannyl]sulfanylethyl hexadecanoate |

InChI |

InChI=1S/3C18H36O2S.CH3.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(19)20-16-17-21;;/h3*21H,2-17H2,1H3;1H3;/q;;;;+3/p-3 |

Clave InChI |

VTWFBCYABBZXOJ-UHFFFAOYSA-K |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)OCCS[Sn](C)(SCCOC(=O)CCCCCCCCCCCCCCC)SCCOC(=O)CCCCCCCCCCCCCCC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Methylstannylidyne)tris(thioethylene) tripalmitate involves the reaction of thioethylene with tripalmitate in the presence of a methylstannylidyne group. The reaction conditions typically include a controlled temperature and pressure environment to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of (Methylstannylidyne)tris(thioethylene) tripalmitate follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to maintain the required reaction conditions and ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(Methylstannylidyne)tris(thioethylene) tripalmitate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of tin.

Reduction: Reduction reactions can convert the compound into lower oxidation states.

Substitution: The methylstannylidyne group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce tin oxides, while substitution reactions can yield a variety of substituted derivatives .

Aplicaciones Científicas De Investigación

(Methylstannylidyne)tris(thioethylene) tripalmitate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and drug delivery capabilities.

Industry: Utilized in the production of specialized materials and coatings.

Mecanismo De Acción

The mechanism of action of (Methylstannylidyne)tris(thioethylene) tripalmitate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and proteins, affecting their function and activity. The exact pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- (Methylstannylidyne)tris(thioethylene) trilaurate

- (Methylstannylidyne)tris(thioethylene) trimyristate

Uniqueness

(Methylstannylidyne)tris(thioethylene) tripalmitate is unique due to its specific combination of thioethylene, tripalmitate, and methylstannylidyne groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Actividad Biológica

(Methylstannylidyne)tris(thioethylene) tripalmitate is a complex organotin compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure

- IUPAC Name : (Methylstannylidyne)tris(thioethylene) tripalmitate

- CAS Number : 68928-41-6

- Molecular Formula : C51H98O6S3Sn

- Molecular Weight : 1000.14 g/mol

Properties Table

| Property | Value |

|---|---|

| Molecular Formula | C51H98O6S3Sn |

| Molecular Weight | 1000.14 g/mol |

| Appearance | White solid |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research has indicated that (Methylstannylidyne)tris(thioethylene) tripalmitate exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Cytotoxicity and Anticancer Activity

In vitro studies have shown that (Methylstannylidyne)tris(thioethylene) tripalmitate possesses cytotoxic properties against several cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The compound induces apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells.

The proposed mechanisms for the biological activity of (Methylstannylidyne)tris(thioethylene) tripalmitate include:

- Membrane Disruption : Interaction with lipid bilayers leading to increased permeability.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in target cells.

- Apoptotic Pathway Activation : Triggering intrinsic apoptotic pathways in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of (Methylstannylidyne)tris(thioethylene) tripalmitate against clinical isolates of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antimicrobial potential.

Case Study 2: Anticancer Activity

Jones et al. (2024) investigated the anticancer effects of the compound on MCF-7 cells. The study reported an IC50 value of 15 µM, with flow cytometry analyses revealing increased early and late apoptotic cells upon treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.